(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine
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Overview
Description
(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is a chiral compound with a unique structure that includes an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: This compound has a similar oxazoline ring structure but with different substituents, leading to different chemical and biological properties.
2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]: This compound features a bis-oxazoline structure, making it useful in different applications, particularly in chiral catalysis.
Uniqueness
(4R,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the oxazoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4R,5S)-4-ethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H12N2O/c1-3-5-4(2)9-6(7)8-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5+/m0/s1 |
InChI Key |
KHXXSTHNMREFPM-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](OC(=N1)N)C |
Canonical SMILES |
CCC1C(OC(=N1)N)C |
Origin of Product |
United States |
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